molecular formula C8H3F4IO2 B6591139 2,3,5,6-Tetrafluoro-4-iodophenyl acetate CAS No. 1274892-51-1

2,3,5,6-Tetrafluoro-4-iodophenyl acetate

Cat. No.: B6591139
CAS No.: 1274892-51-1
M. Wt: 334.01 g/mol
InChI Key: PBHQISCBISRXKA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodophenyl acetate is a chemical compound with the molecular formula C8H3F4IO2. It is characterized by the presence of four fluorine atoms and one iodine atom attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-iodophenyl acetate typically involves the iodination of a tetrafluorophenyl acetate precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-iodophenyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl acetates, biaryl compounds, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-bromophenyl acetate
  • 2,3,5,6-Tetrafluoro-4-chlorophenyl acetate
  • 2,3,5,6-Tetrafluoro-4-fluorophenyl acetate

Uniqueness

2,3,5,6-Tetrafluoro-4-iodophenyl acetate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom allows for more efficient coupling reactions and can be selectively replaced by various nucleophiles, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-iodophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4IO2/c1-2(14)15-8-5(11)3(9)7(13)4(10)6(8)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHQISCBISRXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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